molecular formula C9H8BrN B1278435 2-(2-Bromophenyl)propanenitrile CAS No. 57775-10-7

2-(2-Bromophenyl)propanenitrile

Cat. No. B1278435
CAS RN: 57775-10-7
M. Wt: 210.07 g/mol
InChI Key: CAKUAVIXSOZILM-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)propanenitrile is a chemical compound that is part of various research studies due to its potential applications in polymerization, cycloaddition reactions, and as a building block for more complex molecules. It is characterized by the presence of a bromine atom attached to a phenyl ring and a nitrile group attached to a propane chain.

Synthesis Analysis

The synthesis of compounds related to 2-(2-Bromophenyl)propanenitrile involves various chemical reactions, including polymerization and cycloaddition. For instance, a study on the mechanism of chain-growth polymerization of a related compound, 2-bromo-5-chloromagnesio-3-hexylthiophene, with a nickel catalyst, resulted in well-defined poly(3-hexylthiophene) with controlled molecular weight . Another study demonstrated the use of 2-propenyloxymagnesium bromide as an effective quencher of nitrile oxide cycloadditions, which could be relevant for controlling reactions involving nitrile groups .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Bromophenyl)propanenitrile has been analyzed using various spectroscopic techniques. For example, the structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a compound with a similar bromophenyl moiety, was determined by NMR, FT-IR, high-resolution mass spectrometry, and single-crystal X-ray diffraction . The azobenzene derivative 3-{4-(2-bromo-4-nitrophenylazo)phenylamino}propanenitrile also shows characteristic features of azobenzene derivatives, with a twist in the azobenzene frame .

Chemical Reactions Analysis

The reactivity of the bromophenyl group in 2-(2-Bromophenyl)propanenitrile allows it to participate in various chemical reactions. For example, the molecule of 2-benzyl-3-(2-bromophenyl)propiononitrile is linked into chains by a single C-H...N hydrogen bond, indicating its potential in forming supramolecular structures . Additionally, the synthesis of 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane from Bisphenol A involves nitration and bromination, showcasing the reactivity of the bromophenyl group in electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Bromophenyl)propanenitrile and related compounds are influenced by their molecular structure. For instance, the crystal structure of 1,3-bis(4'-bromophenyl)propane-1,2,3-trione shows that π-character is localized in the phenyl rings and carbonyl groups, which affects its reactivity and physical properties . The reaction of phenyl isoselenocyanate with malononitrile in the presence of a base leads to the formation of compounds that are in equilibrium with cyclic hemiacetals, indicating the influence of functional groups on the chemical behavior of these molecules .

Scientific Research Applications

Crystallographic Studies

2-(2-Bromophenyl)propanenitrile and its derivatives have been explored in crystallography. For instance, Sharma et al. (2014) studied the crystal structure of related compounds, revealing important details like dihedral angles and intermolecular interactions. These structural analyses are crucial for understanding the physical and chemical properties of these compounds (Sharma et al., 2014).

Synthesis of Heterocycles

Propanenitriles, including 2-(2-Bromophenyl)propanenitrile, are utilized as precursors for synthesizing various heterocyclic systems. Drabina and Sedlák (2012) highlighted their role in producing imidazole derivatives, oxazoles, isothiazoles, and other heterocycles, which are significant in pharmaceutical and material science applications (Drabina & Sedlák, 2012).

Antimicrobial Studies

The antimicrobial properties of propanenitrile derivatives have been investigated. Desai et al. (2017) synthesized a series of propanenitriles and tested their antimicrobial activity against various bacteria and fungi. This research offers insights into the potential pharmaceutical applications of these compounds (Desai et al., 2017).

Application in Organic Synthesis

Propanenitriles, similar to 2-(2-Bromophenyl)propanenitrile, have been used in organic synthesis processes. For example, Yang et al. (1997) discussed the palladium-catalyzed intramolecular cyclization of bromoanilinoalkenenitriles, demonstrating the versatility of these compounds in synthetic chemistry (Yang, Tai, & Sun, 1997).

Molecular Dynamics and Quantum Chemical Studies

The compounds like 2-(2-Bromophenyl)propanenitrile have been subjects in molecular dynamics and quantum chemical studies. Kaya et al. (2016) investigated the corrosion inhibition performances of related compounds, showcasing the significance of these studies in understanding the interaction of such molecules with metals (Kaya et al., 2016).

properties

IUPAC Name

2-(2-bromophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKUAVIXSOZILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442423
Record name 2-(2-bromophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)propanenitrile

CAS RN

57775-10-7
Record name 2-(2-bromophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

18.9 g (96.41 mmol) of (2-bromophenyl)-acetonitrile and 31.41 g (221.74 mmol) of methyl iodide are dissolved in 150 ml of N,N-dimethylformamide. At 0° C., 8.87 g (221.74 mmol) of sodium hydride (as 60% suspension in oil) is added in portions, and the batch is stirred overnight at room temperature. The reaction mixture is poured into ice water and worked up as usual. Since the compound that is isolated after chromatography (20.9 g) still contains 2-(2-bromophenyl)-propionitrile in addition to the desired product, the entire amount is reacted another time with the same amounts of reagent. This reaction also yields only material that still contains mono-methyl compound. After another alkylation with 15 g of methyl iodide and 4.45 g of sodium hydride in 150 ml of N,N-dimethylformamide, 18.57 g of the desired compound is isolated.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
31.41 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.87 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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